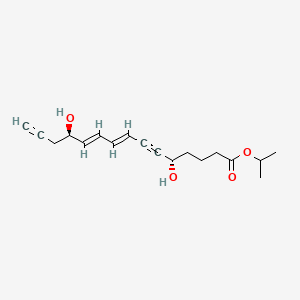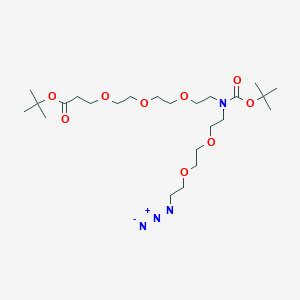![molecular formula C16H14N4O2S B609493 N-Hydroxy-3-[1-(phenylthio)methyl-1H-1,2,3-triazol-4-yl]benzamide CAS No. 1316652-41-1](/img/structure/B609493.png)
N-Hydroxy-3-[1-(phenylthio)methyl-1H-1,2,3-triazol-4-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-Hydroxy-3-[1-(phenylthio)methyl-1H-1,2,3-triazol-4-yl]benzamide” is a chemical compound with the molecular formula C16H14N4O2S . It has a molecular weight of 326.4 g/mol . This compound is also known by its synonyms such as NCC-149 and CHEMBL2178342 .
Synthesis Analysis
The compound was discovered as a potent and selective histone deacetylase 8 (HDAC8) inhibitor from a 151-member triazole compound library using a click chemistry approach . More details about the synthesis process can be found in the referenced papers .Molecular Structure Analysis
The IUPAC name of the compound is N-hydroxy-3-[1-(phenylsulfanylmethyl)triazol-4-yl]benzamide . The InChI and Canonical SMILES strings provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis
The compound is a solid at 20°C . It has a topological polar surface area of 105 Ų, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 5 . It also has a rotatable bond count of 5 .Aplicaciones Científicas De Investigación
Histone Deacetylases (HDACs) Inhibition
NCC-149 is a widely investigated HDAC8-selective inhibitor . HDACs are promising targets for epigenetic therapies for a range of diseases such as cancers, inflammations, infections, and neurological diseases . NCC-149 has shown effectiveness in various types of tumor cells .
Cancer Research
The compound has been found effective or cytotoxic in T-cell lymphoma, leukemia, and other types of tumor cells, such as Jurkat, HuT78, and Molt-4 cell . This makes it a valuable tool in cancer research, particularly in the study of these specific types of cancers.
Drug Discovery
1,2,3-triazoles, the core structure of NCC-149, have found broad applications in drug discovery . They are used in the synthesis of various drugs due to their high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability .
Organic Synthesis
1,2,3-triazoles are also used in organic synthesis . The compound NCC-149, with its 1,2,3-triazole core, can be used in the synthesis of various organic compounds.
Polymer Chemistry
1,2,3-triazoles have applications in polymer chemistry . The compound NCC-149 could potentially be used in the creation of new polymers.
Supramolecular Chemistry
1,2,3-triazoles are used in supramolecular chemistry . NCC-149, with its 1,2,3-triazole core, could be used in the creation of supramolecular structures.
Bioconjugation
1,2,3-triazoles are used in bioconjugation . NCC-149 could potentially be used in bioconjugation processes.
Fluorescent Imaging and Materials Science
1,2,3-triazoles have found applications in fluorescent imaging and materials science . NCC-149 could potentially be used in these fields due to its 1,2,3-triazole core.
Mecanismo De Acción
Mode of Action
NCC-149 interacts with HDAC8, inhibiting its function . It is suggested that selective inhibitors like ncc-149 target specific structural features of the hdac8 active site .
Biochemical Pathways
HDAC8 is involved in various biochemical pathways, including those related to gene expression and protein function . By inhibiting HDAC8, NCC-149 can affect these pathways and their downstream effects.
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound
Result of Action
In vitro studies have shown that cells treated with an HDAC8-selective inhibitor like NCC-149 showed smaller embryoid bodies (EBs) than non-treated cells, as well as reduced expression levels of the neuronal marker, NeuN . This suggests that NCC-149 may have a role in regulating neural differentiation.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as air quality, housing conditions, and social environment can impact health outcomes and overall wellbeing . .
Propiedades
IUPAC Name |
N-hydroxy-3-[1-(phenylsulfanylmethyl)triazol-4-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c21-16(18-22)13-6-4-5-12(9-13)15-10-20(19-17-15)11-23-14-7-2-1-3-8-14/h1-10,22H,11H2,(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DORPIZJGSLWDIY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCN2C=C(N=N2)C3=CC(=CC=C3)C(=O)NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50693446 |
Source


|
| Record name | N-Oxo-3-{1-[(phenylsulfanyl)methyl]-2,3-dihydro-1H-1,2,3-triazol-4-yl}benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50693446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Hydroxy-3-[1-(phenylthio)methyl-1H-1,2,3-triazol-4-yl]benzamide | |
CAS RN |
1316652-41-1 |
Source


|
| Record name | N-Oxo-3-{1-[(phenylsulfanyl)methyl]-2,3-dihydro-1H-1,2,3-triazol-4-yl}benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50693446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: How does NCC-149 interact with its target, HDAC8, and what are the downstream effects?
A1: While the precise mechanism of interaction isn't fully detailed in the provided research, we know that NCC-149 acts as a potent and selective inhibitor of histone deacetylase 8 (HDAC8) [, ]. This inhibition leads to increased acetylation of HDAC8 substrates, such as cohesin. This increase in acetylation has been observed in HeLa cells treated with NCC-149 in a dose-dependent manner, suggesting cellular HDAC8 inhibition []. Crystallographic studies of NCC-149 in complex with Schistosoma mansoni HDAC8 provide insights into its binding mode []. Further research focusing on the detailed binding interactions and subsequent downstream effects on gene expression and cellular pathways would be valuable.
Q2: How was NCC-149 discovered, and what structural modifications were explored to understand its structure-activity relationship (SAR)?
A2: NCC-149, or N-Hydroxy-3-[1-(phenylthio)methyl-1H-1,2,3-triazol-4-yl]benzamide, was discovered through a click chemistry approach used to synthesize a 151-member triazole compound library []. Researchers designed and synthesized a series of NCC-149 derivatives, focusing on modifications to the aromatic linker region of the molecule []. This SAR study aimed to identify structural elements crucial for HDAC8 inhibitory activity and selectivity. They found that some derivatives exhibited similar or even improved HDAC8 inhibitory activity and selectivity compared to the parent NCC-149 molecule []. This finding highlights the potential for further optimization of this chemical scaffold for developing more potent and selective HDAC8 inhibitors.
Q3: What is the significance of developing selective HDAC8 inhibitors like NCC-149?
A3: HDACs are a family of enzymes with multiple isoforms, each having distinct biological roles. Developing highly selective inhibitors for specific HDAC isoforms like HDAC8 is crucial for minimizing off-target effects and improving the therapeutic index of potential drugs. While NCC-149 demonstrates promising selectivity for HDAC8 over other HDAC isoforms, particularly HDAC6 [], further research is needed to fully elucidate its selectivity profile across the entire HDAC family. This selectivity makes NCC-149 a valuable tool for dissecting the specific functions of HDAC8 in various biological processes and disease models.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2,3-Dihydro-3-oxo-2-(tetrahydro-2H-pyran-4-yl)-N-[[4-(trifluoromethoxy)phenyl]methyl]-1H-isoindole-1-carboxamide](/img/structure/B609423.png)



